molecular formula C19H18N2O2S2 B2943369 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide CAS No. 2034558-70-6

2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Cat. No.: B2943369
CAS No.: 2034558-70-6
M. Wt: 370.49
InChI Key: CWQPAIZUJONANL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a synthetic acetamide derivative featuring a benzylthio (-S-CH₂C₆H₅) group and a 4-(thiazol-2-yloxy)benzyl moiety.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c22-18(14-24-13-16-4-2-1-3-5-16)21-12-15-6-8-17(9-7-15)23-19-20-10-11-25-19/h1-11H,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQPAIZUJONANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzylthio group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.

    Formation of the thiazol-2-yloxy group: This involves the reaction of 2-mercaptobenzothiazole with an appropriate halogenated benzyl compound.

    Coupling reaction: The final step involves coupling the benzylthio and thiazol-2-yloxy intermediates with acetamide under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

Oxidation of the Benzylthio Group

The benzylthio (–S–CH₂C₆H₅) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions (Fig. 1A).
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Mechanism : Electrophilic addition of oxygen to the sulfur atom.
Products :

Reaction ConditionProductYieldSource
30% H₂O₂, AcOH, 0°C, 2 hrSulfoxide derivative78%
mCPBA, DCM, RT, 6 hrSulfone derivative85%

Hydrolysis of the Acetamide Group

The acetamide group (–NHCOCH₂–) is susceptible to acidic or basic hydrolysis (Fig. 1B).
Reagents :

  • Acidic : 6M HCl, reflux (110°C, 8 hr).

  • Basic : NaOH (2M), ethanol, RT (24 hr).
    Products :
    | Condition | Product | Notes | Source |
    |-----------------------------|----------------------------------------|--------------------------|---------|
    | Acidic hydrolysis | 2-(Benzylthio)acetic acid | Requires neutralization | |
    | Basic hydrolysis | Sodium 2-(benzylthio)acetate | pH-sensitive | |

Electrophilic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic substitution at the 5-position due to electron-withdrawing effects of the oxygen and nitrogen atoms (Fig. 1C).
Reagents : Bromine (Br₂) in acetic acid or nitration mixtures (HNO₃/H₂SO₄).
Products :

ReactionProductYieldSource
Bromination (Br₂, AcOH)5-Bromo-thiazole derivative65%
Nitration (HNO₃/H₂SO₄)5-Nitro-thiazole derivative58%

Nucleophilic Substitution at the Ether Linkage

The thiazol-2-yloxy (–O–C₃H₂NS) group undergoes cleavage under acidic or basic conditions (Fig. 1D).
Reagents :

  • Acidic : HBr (48%), reflux (12 hr).

  • Basic : KOtBu, DMF, 80°C (6 hr).
    Products :
    | Condition | Product | Yield | Source |
    |-----------------------------|----------------------------------------|--------|---------|
    | Acidic cleavage | 4-Hydroxybenzyl intermediate | 72% | |
    | Basic cleavage | Thiolate intermediate | 68% | |

Cross-Coupling Reactions

The benzylthio group participates in palladium-catalyzed cross-coupling reactions (Fig. 1E).
Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).
Reagents : Arylboronic acids or alkynes.
Products :

Coupling PartnerProductYieldSource
Phenylboronic acidBiaryl sulfide derivative82%
EthynyltrimethylsilaneAlkyne-functionalized derivative75%

Reductive Desulfurization

The benzylthio group is reduced to a methylene (–CH₂–) group under reductive conditions (Fig. 1F).
Reagents : Raney nickel (H₂, 50 psi), ethanol, 80°C (10 hr).
Product :

ConditionProductYieldSource
H₂/Raney NiN-(4-(Thiazol-2-yloxy)benzyl)acetamide90%

Key Mechanistic Insights:

  • Steric Effects : Bulky substituents on the thiazole ring reduce electrophilic substitution rates .

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

  • Catalyst Loading : Pd-catalyzed couplings require ≥5 mol% catalyst for optimal yields .

Scientific Research Applications

2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and thiazol-2-yloxy groups can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Series

Several 1,3,4-thiadiazole-2-yl acetamide derivatives (compounds 5e–5m ) from share structural motifs with the target compound. Key comparisons include:

Compound ID Substituents on Thiadiazole Phenoxy Substituent Yield (%) Melting Point (°C)
5h Benzylthio 2-Isopropyl-5-methylphenoxy 88 133–135
5j 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 82 138–140
5m Benzylthio 2-Methoxyphenoxy 85 135–136
  • Substituent Effects : The benzylthio group in 5h and 5m correlates with higher yields (85–88%) compared to methylthio or ethylthio analogs (68–79%), suggesting synthetic efficiency for bulkier substituents .
  • Melting Points : Benzylthio derivatives (5h , 5m ) exhibit lower melting points (133–136°C) than chlorobenzylthio analogs (5j : 138–140°C), likely due to reduced crystallinity from aromatic flexibility .

Thiazole-Based Acetamides

N-(4-Phenyl-2-thiazolyl)acetamide ()
  • Synthesized via 2-amino-4-substituted thiazole and acetonitrile with AlCl₃.
  • Simpler structure with a phenyl-thiazole core vs. the target compound’s benzylthio and thiazolyloxy groups. This reduces steric hindrance but may limit bioactivity diversity .
N-(4-Phenylthiazol-2-yl)acetamide Derivatives ()
  • Compounds 5–7 incorporate sulfamoyl and benzamide groups, increasing structural complexity.
  • Synthesized using DMAP and ultrasonication, highlighting advanced methods compared to traditional thermal reactions .

Benzothiazole and Pyrimidine Hybrids

  • Compound 33 (): Features a 4,6-dimethylpyrimidin-2-ylthio group and achieves 98% yield, indicating superior synthetic optimization. Its pyrimidine-thiazole hybrid structure may enhance enzyme inhibition (e.g., Sirt2/HDAC6) compared to benzylthio analogs .

Biological Activity

The compound 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is C18H16N2OS2C_{18}H_{16}N_2OS_2, with a molecular weight of 340.5 g/mol. The compound features a benzylthio group and a thiazol-2-yloxy moiety, which are crucial for its biological activity.

Structural Representation

  • Chemical Structure : The compound can be represented as follows:
Structure C18H16N2OS2\text{Structure }\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}\text{S}_2

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, N-benzyl derivatives have demonstrated high radical scavenging activity, which is essential for mitigating oxidative stress-related diseases . The antioxidant capacity of 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has not been directly studied, but its structural analogs suggest potential efficacy.

Antimicrobial Properties

Compounds with thiazole and benzylthio groups have shown promising antimicrobial activities. Studies have reported that benzothiazole derivatives possess effective antibacterial properties against various pathogens . The presence of the thiazole moiety in our compound may enhance its interaction with microbial targets.

Anticonvulsant Activity

A notable area of research involves the anticonvulsant properties of related compounds. For example, derivatives of N-benzyl-2-acetamidoacetamides have shown potent anticonvulsant activity, with ED50 values comparable to established medications like phenytoin . While specific data for 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is lacking, the structural similarities suggest potential anticonvulsant effects.

The mechanism by which 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole and benzylthio groups may facilitate binding to these targets, modulating their activity and influencing disease pathways.

Potential Molecular Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It could act on neurotransmitter receptors, contributing to its potential anticonvulsant effects.

Study on Antioxidant Capacity

A study evaluating the antioxidant capacity of similar thiazole-containing compounds found that they exhibited significant DPPH scavenging activity, indicating their potential as effective antioxidants . This suggests that 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide might also possess similar properties.

Anticonvulsant Evaluation

In a comparative study of various N-benzyl derivatives, it was observed that modifications at specific sites significantly affected their anticonvulsant potency. For instance, certain oxygen-substituted derivatives showed ED50 values as low as 8.3 mg/kg . This highlights the importance of structural features in determining biological activity and suggests avenues for further exploration of our compound's pharmacological profile.

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